5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a nicotinamide moiety, and a piperidine ring substituted with a tetrahydrofuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a tetrahydrofuran-substituted piperidine.
Nicotinamide Coupling: The final step involves coupling the brominated piperidine intermediate with nicotinamide. This is usually done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the nicotinamide moiety.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting nicotinamide-related pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of nicotinamide derivatives.
Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide is not fully understood, but it is believed to involve interactions with nicotinamide-related pathways. The compound may act as an inhibitor or modulator of enzymes that utilize nicotinamide as a cofactor, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler compound with similar biological activity.
Brominated Nicotinamides: Compounds with different substituents on the nicotinamide ring.
Piperidine Derivatives: Compounds with similar piperidine structures but different substituents.
Uniqueness
5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide is unique due to the combination of its brominated nicotinamide and tetrahydrofuran-substituted piperidine moieties. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c17-14-7-13(9-18-10-14)16(21)19-8-12-1-4-20(5-2-12)15-3-6-22-11-15/h7,9-10,12,15H,1-6,8,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNYPZZYAAOPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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